Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound that features a unique structural framework This compound is characterized by its spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with suitable reagents can yield the desired compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield tert-butyl 6-formyl-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate, while reduction of the ester group can produce tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-ol.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as the hydroxymethyl and tert-butyl ester enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares the spiro[3.3]heptane core but differs in the presence of an oxo group instead of the hydroxymethyl group.
2-azaspiro[3.3]heptane-derived amino acids: These compounds have similar spirocyclic structures but are functionalized with amino acid groups.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its combination of functional groups and spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-7,7-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-7-6-14(15)8-10(9-16)13(14,4)5/h10,16H,6-9H2,1-5H3 |
InChI Key |
OCFVSAMOYCEFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC12CCN2C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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